3-Fluoro-benzylzinc chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-benzylzinc chloride is an organozinc compound with the molecular formula C7H6ClFZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Fluoro-benzylzinc chloride can be synthesized through the reaction of 3-fluorobenzyl chloride with zinc in the presence of a catalyst. One common method involves the use of zinc chloride and lithium chloride under an inert atmosphere, followed by the addition of 3-fluorobenzyl chloride and magnesium in tetrahydrofuran at room temperature . The reaction typically proceeds under Schlenk conditions to ensure an inert atmosphere.
Industrial Production Methods: Industrial production of 3-fluorobenzylzinc chloride follows similar synthetic routes but on a larger scale. The use of highly reactive zinc and controlled reaction conditions ensures high yield and purity of the product. The compound is often produced in specialized facilities equipped to handle organozinc reagents safely.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-benzylzinc chloride primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: Utilizes palladium or nickel catalysts to couple 3-fluorobenzylzinc chloride with aryl or vinyl halides.
Addition Reactions: Reacts with carbonyl compounds to form alcohols or ketones.
Major Products:
Diaryl Methanes: Formed through cross-coupling with aryl halides.
Alcohols and Ketones: Formed through addition reactions with carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-benzylzinc chloride is widely used in scientific research due to its reactivity and versatility. Some key applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functional materials and polymers.
Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and drug intermediates.
Catalysis: Acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity.
Wirkmechanismus
The mechanism of action of 3-fluorobenzylzinc chloride involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound readily donates electrons to electrophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is attributed to the polar nature of the carbon-zinc bond, which enhances the nucleophilicity of the carbon atom.
Vergleich Mit ähnlichen Verbindungen
- 2-Fluorobenzylzinc chloride
- 4-Fluorobenzylzinc chloride
- 2-Chlorobenzylzinc chloride
Comparison: 3-Fluoro-benzylzinc chloride is unique due to the position of the fluorine atom on the benzyl ring, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, 3-fluorobenzylzinc chloride often exhibits different reactivity patterns, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C7H6ClFZn |
---|---|
Molekulargewicht |
210.0 g/mol |
IUPAC-Name |
zinc;1-fluoro-3-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ZQWLTSYIDLVERT-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC(=CC=C1)F.[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.